molecular formula C8H8ClNO2 B1299982 (s)-2-Amino-2-(4-chlorophenyl)acetic acid CAS No. 67336-19-0

(s)-2-Amino-2-(4-chlorophenyl)acetic acid

Cat. No. B1299982
CAS RN: 67336-19-0
M. Wt: 185.61 g/mol
InChI Key: QGJGBYXRJVIYGA-ZETCQYMHSA-N
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Description

4-Chlorophenylacetic acid is a chemical compound with the molecular formula C8H7ClO2 . It has a molecular weight of 170.59 g/mol . It is used in various applications and is known to possess anticancer properties . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .


Molecular Structure Analysis

The molecular structure of 4-Chlorophenylacetic acid consists of a benzene ring attached to a carboxylic acid group and a chlorine atom . The SMILES string representation is OC(=O)Cc1ccc(Cl)cc1 .


Physical And Chemical Properties Analysis

4-Chlorophenylacetic acid has a melting point of 102-105 °C and is soluble in ethanol . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 294.1±15.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis Applications

  • Clopidogrel Sulfate Synthesis : (S)-2-Amino-2-(4-chlorophenyl)acetic acid is utilized in the synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots. The synthesis process involves esterification, optical resolution, and a series of condensation reactions, suitable for industrialization due to its high yield and good quality of the final product (Hu Jia-peng, 2012).

Chemical Properties and Derivatives

  • Formazan Synthesis : It is used in synthesizing formazans from Mannich bases, which are compounds with potential antimicrobial properties. This synthesis involves refluxing with formaldehyde and ammonium chloride, leading to the creation of various compounds evaluated for their antimicrobial efficacy (P. Sah et al., 2014).
  • Thiazole Derivatives : The compound is a precursor in synthesizing derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, revealing unique chemical properties and potential anti-inflammatory and immunosuppressive activity (J. Stankiewicz et al., 1981).

Pharmacological Research

  • Anti-inflammatory and Analgesic Activities : It is a key component in creating 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters, which have shown significant anti-inflammatory and analgesic activities in pharmacological studies (M. Attimarad & G. Bagavant, 1999).
  • CCK(1) Receptor Studies : It contributes to understanding the CCK(1) receptor in the human body, assisting in the development of both antagonists and agonists for this receptor, potentially influencing treatments for disorders related to this receptor's function (P. Gouldson et al., 2000).

Environmental and Analytical Studies

  • Herbicide Analysis : This compound is involved in studies analyzing the toxicity and environmental impact of herbicides like 2,4-D, providing insights into ecological risks and safe usage practices (Natana Raquel Zuanazzi et al., 2020).

Safety And Hazards

When handling 4-Chlorophenylacetic acid, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(2S)-2-amino-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJGBYXRJVIYGA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Amino-2-(4-chlorophenyl)acetic acid

CAS RN

67336-19-0
Record name (S)-4-Chlorophenyl glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-Chlorophenyl)glycine, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSL7DF2U9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org

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